molecular formula C7H7F2NO2S B1412909 2,4-Difluoro-3-methylbenzenesulfonamide CAS No. 1806332-34-2

2,4-Difluoro-3-methylbenzenesulfonamide

Cat. No.: B1412909
CAS No.: 1806332-34-2
M. Wt: 207.2 g/mol
InChI Key: ZNADFFSPQOYFNT-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-methylbenzenesulfonamide is a crystalline compound with the molecular formula C7H7F2NO2S and a molecular weight of 207.2 g/mol. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

2,4-Difluoro-3-methylbenzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic aromatic substitution reactions . The interactions of this compound with these biomolecules can lead to changes in their activity, stability, and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to participate in free radical bromination and nucleophilic substitution reactions . These interactions can result in significant changes in gene expression and cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have indicated that there are threshold effects, beyond which the compound can cause significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s involvement in these pathways can lead to changes in the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, which affect its localization and accumulation. These interactions are crucial for the compound’s activity and function within biological systems .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can significantly influence the compound’s function and interactions with other biomolecules .

Preparation Methods

The synthesis of 2,4-Difluoro-3-methylbenzenesulfonamide typically involves the sulfonation of 2,4-difluoro-3-methylbenzene. One common method includes the reaction of 2,4-difluoro-3-methylbenzene with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,4-Difluoro-3-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of fluorine atoms, which are electron-withdrawing groups.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although these are less common.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common reagents used in these reactions include strong acids like sulfuric acid for sulfonation and bases like sodium hydroxide for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Difluoro-3-methylbenzenesulfonamide has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

2,4-Difluoro-3-methylbenzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

    3,5-Difluorobenzenesulfonamide: Similar in structure but with different fluorine atom positions, leading to variations in reactivity and biological activity.

    2,4-Dichlorobenzenesulfonamide: Contains chlorine atoms instead of fluorine, which can significantly alter its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric effects, making it valuable for targeted chemical synthesis and research applications.

Properties

IUPAC Name

2,4-difluoro-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2S/c1-4-5(8)2-3-6(7(4)9)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNADFFSPQOYFNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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